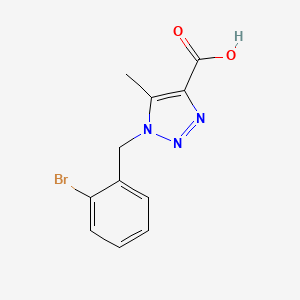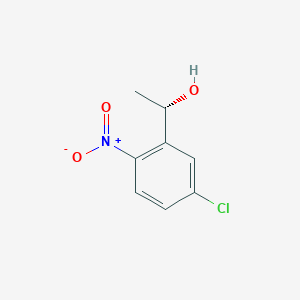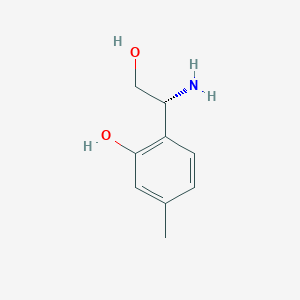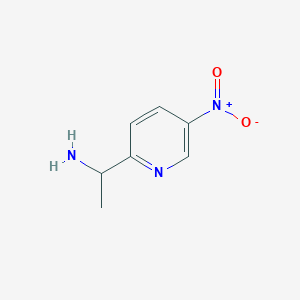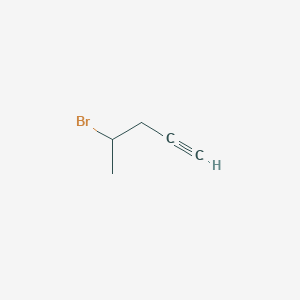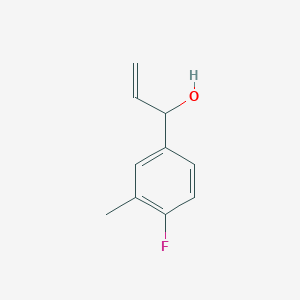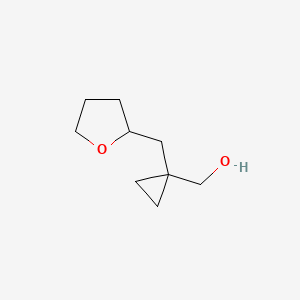
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H16O2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of tetrahydrofuran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofuran-2-methanol: Similar structure but with different reactivity due to the absence of the cyclopropyl group.
Uniqueness
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in its simpler analogs .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[1-(oxolan-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H16O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8,10H,1-7H2 |
InChI Key |
PJTKEZHETNCHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


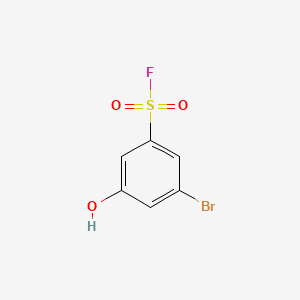

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)


